The compound 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone represents a class of organic molecules that have garnered interest due to their potential applications in various fields, including pharmacology and materials science. The biphenyl moiety, a key structural component of this compound, is known for its role in enhancing the pharmacological properties of drugs, particularly in the realm of antipsychotic medications1. Additionally, the incorporation of heterocyclic structures and methoxy groups can influence the optical and thermal properties of materials, which is crucial for the development of new compounds with specific characteristics2.
The aforementioned derivatives of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone have been identified as potential antipsychotic agents. Their ability to modulate dopaminergic and serotonergic pathways suggests their utility in treating conditions such as schizophrenia and bipolar disorder. The computational and pharmacological evaluations of these compounds provide a foundation for further development and optimization of new antipsychotic drugs with improved efficacy and reduced side effects1.
In the field of materials science, the synthesis of novel heterocyclic compounds related to 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone has been explored. One such compound, 1-(4-methoxyphenyl)-2-((5-(1-(naphthalen-1-yloxy)ethyl)-[1,3,4]-oxadiazol-2-yl)sulfanyl)ethanone, has been synthesized and characterized for its optical and thermal properties. The crystal structure analysis revealed that it crystallizes in the Monoclinic crystal system, and UV-Visible studies confirmed its transparency in the visible region, indicating potential applications in optoelectronics. The thermal stability of the material, determined by TG and DTA analysis, further underscores its suitability for use in high-temperature applications2.
In the pharmacological context, derivatives of 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone have been synthesized and evaluated for their antipsychotic activity. These compounds exhibit significant anti-dopaminergic and anti-serotonergic activities, which are essential for the therapeutic management of psychotic disorders. Specifically, the derivatives 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone and 1-(biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone have shown a promising antipsychotic profile with a lower propensity to induce catalepsy, a side effect often associated with antipsychotic drugs. Computational studies, including docking studies with the human dopamine D2 receptor and QSAR analyses, have supported these findings, indicating a strong correlation between the chemical structure and biological activity1.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6